2,3,5,6-tetra(N-carbazolyl)benzonitrile
Description
2,3,5,6-Tetra(N-carbazolyl)benzonitrile (4CzBN) is a thermally activated delayed fluorescence (TADF) sensitizer with a benzonitrile core functionalized by four N-carbazolyl groups at the 2, 3, 5, and 6 positions. This multidonor-to-single-acceptor architecture enables efficient reverse intersystem crossing (RISC) by minimizing the singlet-triplet energy gap (ΔEST), making it a critical component in triplet-triplet annihilation photon upconversion (TTA-UC) systems . 4CzBN exhibits broad absorption in the UV-to-blue range (up to 450 nm) and has demonstrated exceptional performance as a purely organic sensitizer, achieving an internal TTA-UC quantum yield (ΦUC,g) of 16.8% when paired with annihilators like 1,4-bis((triisopropylsilyl)ethynyl)naphthalene . Its organic nature eliminates the need for mediating compounds, unlike traditional inorganic sensitizers such as cadmium sulfide (CdS) nanocrystals .
Properties
Molecular Formula |
C55H33N5 |
|---|---|
Molecular Weight |
763.9 g/mol |
IUPAC Name |
2,3,5,6-tetra(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H |
InChI Key |
QGFMAHGYJHNBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.
Scientific Research Applications
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The compound exerts its effects through thermally activated delayed fluorescence. This involves the conversion of triplet excitons to singlet excitons via reverse intersystem crossing, facilitated by the small energy gap between these states . The carbazole groups play a crucial role in this process by stabilizing the excited states and enhancing the efficiency of light emission .
Comparison with Similar Compounds
Table 1: Structural and Photophysical Comparison of 4CzBN and 5CzBN
| Property | 4CzBN | 5CzBN |
|---|---|---|
| Carbazole Donors | 4 | 5 |
| Intermediate Triplet States (TD-DFT) | 2 | 3 |
| RISC Rate (kRISC) | Moderate | Faster |
Comparison with Inorganic Sensitizers
4CzBN vs. Cadmium Sulfide (CdS) Nanocrystals
4CzBN outperforms CdS nanocrystals in sensitizing annihilators with high triplet energies. CdS requires additional mediators and suffers from suboptimal performance due to complex photophysics, while 4CzBN operates efficiently without mediators .
Table 2: 4CzBN vs. CdS Nanocrystals
Comparison with Electron-Donor/Acceptor Benzonitrile Derivatives
Substituent Effects on ICT Behavior
Benzonitrile derivatives with electron-donating substituents, such as 2,3,5,6-tetrafluoro-4-(dimethylamino)benzonitrile (DMABN4F) and 4-(diethylamino)benzonitrile (DEABN), exhibit solvent-dependent intramolecular charge transfer (ICT) dynamics. For example, DMABN4F shows a decrease in ICT fluorescence lifetime (τ’o(ICT)) from 0.27 ns in n-hexane to 0.15 ns in acetonitrile due to reduced energy gaps between ICT and Franck-Condon states . In contrast, 4CzBN’s multidonor design prioritizes TADF over ICT, making it more suitable for solid-state applications.
Table 3: Photophysical Properties of Benzonitrile Derivatives
Comparison with Halogen-Substituted 4CzBN Derivatives
Halogenation of 4CzBN’s peripheral carbazoles enhances light absorption and RISC rates. For instance, bromo substitution redshifts the absorption spectrum to 470 nm (ε ≈ 800 M<sup>−1</sup>·cm<sup>−1</sup>), a significant improvement over unmodified 4CzBN, which has negligible absorption beyond 450 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
